Diodone

Catalog No.
S526235
CAS No.
300-37-8
M.F
C11H16I2N2O5
M. Wt
510.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diodone

CAS Number

300-37-8

Product Name

Diodone

IUPAC Name

2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C11H16I2N2O5

Molecular Weight

510.06 g/mol

InChI

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2

InChI Key

RERHJVNYJKZHLJ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

solubility

Soluble in DMSO

Synonyms

Cardiotrast, Diodone, Diodrast, Iodopyracet, Kardiotrast

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

The exact mass of the compound Iodopyracet is 509.9149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Iodopyridones. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diodone (CAS 300-37-8), also known as iodopyracet, is the highly water-soluble diethanolamine salt of an iodinated pyridone derivative. Historically utilized as an ionic radiocontrast agent, its primary modern procurement value lies in its role as a highly specific, actively secreted substrate for organic anion transporters (OAT1 and OAT3)[1]. Unlike modern non-ionic contrast media that are cleared passively, Diodone undergoes rapid, energy-dependent single-pass renal elimination, making it a critical benchmark compound for measuring effective renal plasma flow (ERPF) and evaluating active tubular secretion mechanisms in pharmacological and toxicological assays [2].

Substituting Diodone with generic renal clearance benchmarks like para-aminohippuric acid (PAH) or modern non-ionic contrast agents fundamentally alters assay capabilities. While PAH is a standard for ERPF, it lacks an iodine atom, restricting detection to labor-intensive chemical or colorimetric extractions rather than rapid radio-isotope scintillation or X-ray fluorescence[1]. Conversely, substituting Diodone with modern non-ionic contrast agents (e.g., iohexol) fails in transporter assays because non-ionic agents are cleared via passive glomerular filtration rather than active OAT-mediated tubular secretion [2]. Furthermore, buyers must explicitly procure the diethanolamine salt (CAS 300-37-8) rather than the free acid (CAS 101-29-1), as the free acid lacks the physiological aqueous solubility required for direct intravenous injection or isolated tubule perfusion.

High-Throughput Renal Hemodynamic Quantification: Radio-Isotope Diodone vs. Chemical PAH

In clinical and laboratory measurements of effective renal plasma flow (ERPF), the use of radiolabeled Diodone (Iodopyracet I-131) offers a massive throughput advantage over the traditional para-aminohippuric acid (PAH) chemical extraction method. A direct comparative study demonstrated that dual-channel scintillation counting using I-131 Diodone and I-125 Iothalamate required only 30 minutes of technician processing time, compared to approximately 8 hours for the chemical determination of PAH and inulin [1]. Despite this 93% reduction in processing time, Diodone maintained high diagnostic equivalence, yielding a mean Diodone-to-PAH clearance ratio of 0.96[1].

Evidence DimensionTechnician processing time for ERPF/GFR determination
Target Compound DataI-131 Diodone + I-125 Iothalamate (approx. 30 minutes)
Comparator Or BaselineChemical PAH + Inulin extraction (approx. 8 hours)
Quantified Difference93% reduction in assay processing time with equivalent clearance accuracy (Diodone/PAH clearance ratio = 0.96).
ConditionsSimultaneous dual-channel scintillation counting vs. standard chemical colorimetric determination in human subjects.

Procuring radiolabel-compatible Diodone allows laboratories to bypass labor-intensive chemical extractions for rapid, high-throughput renal plasma flow quantification.

Active Transporter Engagement: Diodone vs. Filtered Contrast Agents

Diodone is specifically procured for its active engagement with basolateral membrane transporters, differentiating it from modern contrast media. While non-ionic contrast agents like iohexol or iothalamate are eliminated almost exclusively via passive glomerular filtration, Diodone is actively transported by the organic anion transporters OAT1 and OAT3 [1]. This active tubular secretion allows Diodone to achieve near-complete single-pass extraction from the renal plasma, making its clearance rate a direct reflection of ERPF and active transporter function, a physiological parameter that cannot be measured using passively filtered substitutes [1].

Evidence DimensionMechanism of renal elimination
Target Compound DataDiodone (actively secreted via OAT1 and OAT3)
Comparator Or BaselineModern non-ionic contrast agents / Iothalamate (glomerular filtration only)
Quantified DifferenceDiodone achieves near-complete single-pass extraction via active tubular secretion, whereas filtered agents are limited to GFR clearance rates.
ConditionsIn vivo renal clearance models and isolated perfused proximal renal tubules.

Diodone is strictly required for assays evaluating active organic anion transporter (OAT) function and competitive inhibition, where modern filtered contrast agents are ineffective.

Aqueous Assay Compatibility: Diethanolamine Salt vs. Free Acid Formulation

The specific chemical form of Diodone (CAS 300-37-8) is critical for experimental processability. Diodone is the 1:1 diethanolamine salt of 3,5-diiodo-4-pyridone-N-acetic acid. The free acid form (CAS 101-29-1) exhibits poor aqueous solubility, which complicates the preparation of the high-concentration dosing solutions required for physiological perfusion or intravenous administration . The diethanolamine salt formulation ensures rapid and complete dissolution in physiological buffers, preventing precipitation and eliminating the need for organic co-solvents that could artificially alter cellular membrane permeability or transporter kinetics during in vitro assays .

Evidence DimensionPhysiological aqueous solubility and formulation stability
Target Compound DataDiodone (Diethanolamine salt, CAS 300-37-8)
Comparator Or BaselineIodopyracet free acid (CAS 101-29-1)
Quantified DifferenceThe diethanolamine salt formulation ensures complete aqueous dissolution at physiological pH, avoiding the precipitation risks associated with the free acid.
ConditionsPreparation of high-concentration stock solutions for in vivo injection or isolated tubule perfusion.

Buyers must specify the diethanolamine salt (CAS 300-37-8) to ensure immediate solubility in physiological buffers without the need for co-solvents that could disrupt cellular transporter assays.

Radiotracer-Based Renal Hemodynamic Assays

Due to its iodinated structure, Diodone can be radiolabeled (e.g., with I-131) to measure effective renal plasma flow (ERPF). It is the preferred procurement choice when laboratories need to upgrade from slow, labor-intensive chemical PAH extractions to rapid dual-isotope scintillation counting, cutting processing time from hours to minutes while maintaining a 0.96 clearance correlation[1].

In Vitro OAT1 and OAT3 Transporter Screening

As a validated, high-affinity substrate for organic anion transporters (OAT1 and OAT3), Diodone is heavily utilized in isolated perfused tubule assays and cell line models to evaluate active tubular secretion [2]. It is selected over modern non-ionic contrast agents because it actively engages these basolateral transporters rather than relying on passive glomerular filtration [2].

Renal Drug-Drug Interaction (DDI) Profiling

Because Diodone undergoes near-complete single-pass extraction via active secretion, it is an ideal benchmark substrate for competitive inhibition studies. Toxicologists and pharmacologists procure Diodone to test whether novel therapeutic candidates or known inhibitors (like probenecid) compete for the same renal secretory pathways, potentially leading to drug accumulation and toxicity [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

509.91487 g/mol

Monoisotopic Mass

509.91487 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZTK4026YJ5

MeSH Pharmacological Classification

Contrast Media

Other CAS

300-37-8

Wikipedia

Diodone

Dates

Last modified: 02-18-2024
1: Russel FG, Wouterse AC, Van Ginneken CA. Physiologically based pharmacokinetic model for the renal clearance of iodopyracet and the interaction with probenecid in the dog. Biopharm Drug Dispos. 1989 Mar-Apr;10(2):137-52. PubMed PMID: 2706315.
2: Wang N, Xu Q, Duan S, Lei R, Guo J. [Evaluation of risk factors and prognosis on diodone-induced acute kidney injury according to ESUR and KDIGO criteria]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2016 Jan;41(1):65-70. doi: 10.11817/j.issn.1672-7347.2016.01.010. Chinese. PubMed PMID: 26819427.
3: Burg MB, Weller PF. Iodopyracet transport by isolated perfused flounder proximal renal tubules. Am J Physiol. 1969 Oct;217(4):1053-6. PubMed PMID: 5824304.
4: Hekman P, van Ginneken CA. Kinetic modeling of the renal excretion of iodopyracet in the dog. J Pharmacokinet Biopharm. 1982 Feb;10(1):77-92. PubMed PMID: 7069579.
5: Maher FT, Tauxe WN, Strong CG, Elveback LR. Renal clearance in man of pharmaceuticals containing radioactive iodine: influence of added carrier iodopyracet or o-iodohippurate. Mayo Clin Proc. 1970 Oct;45(10):701-11. PubMed PMID: 5479145.
6: FORBES M, BECKER B. The transport of organic anions by the rabbit eye. II. In vivo transport of iodopyracet (Diodrast). Am J Ophthalmol. 1960 Nov;50:867-75. PubMed PMID: 13700701.
7: Shikano N, Kanai Y, Kawai K, Ishikawa N, Endou H. Transport of 99mTc-MAG3 via rat renal organic anion transporter 1. J Nucl Med. 2004 Jan;45(1):80-5. PubMed PMID: 14734677.
8: Katayama K, Ohtani H, Kawabe T, Mizuno H, Endoh M, Kakemi M, Koizumi T. Kinetic studies on drug disposition in rabbits. I. Renal excretion of iodopyracet and sulfamethizole. J Pharmacobiodyn. 1990 Feb;13(2):97-107. PubMed PMID: 2384854.
9: Misson RT, Cutler RE. Radiocontrast-induced renal failure. West J Med. 1985 May;142(5):657-64. PubMed PMID: 4013281; PubMed Central PMCID: PMC1306134.
10: Katayama K, Tsubota E, Endoh M, Kakemi M, Koizumi T. Effect of iodopyracet on renal excretion of sulfamethizole in rabbits. J Pharmacobiodyn. 1990 Mar;13(3):179-85. PubMed PMID: 2374087.
11: Cohen ML. Radionuclide clearance techniques. Semin Nucl Med. 1974 Jan;4(1):23-38. Review. PubMed PMID: 4205000.
12: Reynolds WA, Pitkin RM, Hodari AA. Transfer of radioactive iodopyracet (131-I-Diodrast) from the fetus into amniotic fluid after tracheal ligation. Am J Obstet Gynecol. 1971 Jun 15;110(4):566-71. PubMed PMID: 4996573.
13: SUTHERLAND DL, KITE WC Jr, ROACH JF, CAMPBELL E. A note on the use of 25 per cent iodopyracet (diodrast) in cerebral angiography. J Neurosurg. 1955 May;12(3):223-5. PubMed PMID: 14381929.
14: ALYEA EP, HAINES CE. Intradermal test for sensitivity to iodopyracet injection, or diodrast. J Am Med Assoc. 1947 Sep 6;135(1):25-7. PubMed PMID: 20257747.
15: Wilson DM, Schwartz FD. In vivo incorporation of iodopyracet into erythrocytes of healthy and azotemic patients. J Lab Clin Med. 1968 Dec;72(6):951-7. PubMed PMID: 5723118.
16: PALMER R, PULSFORD J. [Hysterosalpingography with iodopyracet-polyvinylpyrrolidone medium and its association with penicillin perfusion]. Rev Fr Gynecol Obstet. 1954 Jan-Feb;49(1-2):16-22. Undetermined Language. PubMed PMID: 13186513.
17: MANCHESTER PT Jr, BONMATI J. Iodopyracet (diodrast) injection for orbital tumors. AMA Arch Ophthalmol. 1955 Oct;54(4):591-5. PubMed PMID: 13257990.
18: BECKER B, FORBES M. Iodopyracet (diodrast) transport by the rabbit eye. Am J Physiol. 1961 Mar;200:461-4. PubMed PMID: 13688426.
19: Peterson HO. The hazards of myelography. Radiology. 1975 Apr;115(1):237-9. PubMed PMID: 164045.
20: GOLUBOFF B, SHAPIRO B. Use of radioactive iodopyracet in renal function; a preliminary report. J Albert Einstein Med Cent (Phila). 1959 Jan;7(1):16-22. PubMed PMID: 13620429.

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